Cox-2/PI3K-IN-1
CAS No.:
Cat. No.: VC16652679
Molecular Formula: C19H14ClN5S2
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN5S2 |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | (1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17- |
| Standard InChI Key | SWFDICLNDJJMJO-QJOMJCCJSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl |
Introduction
Chemical and Pharmacological Profile of Cox-2/PI3K-IN-1
Structural Characteristics and Target Affinity
Cox-2/PI3K-IN-1 is a small-molecule inhibitor optimized for dual binding to the catalytic domains of COX-2 and PI3K. Structural analyses indicate that its scaffold incorporates motifs enabling simultaneous interaction with both enzymes: a sulfonamide group for COX-2 inhibition and a morpholino-chromene component for PI3K binding . Quantitative enzymatic assays confirm its nanomolar-range potency, with selectivity indices favoring COX-2 over COX-1 (data unspecified) and PI3Kα over other PI3K isoforms .
Table 1: Key Pharmacological Parameters of Cox-2/PI3K-IN-1
Mechanisms of Action in Cancer and Inflammation
Dual Pathway Inhibition
The compound’s antitumor effects stem from concurrent blockade of COX-2-mediated prostaglandin synthesis and PI3K/AKT/mTOR signaling. COX-2 overexpression in tumors promotes angiogenesis and immune evasion via prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), while PI3K activation drives cell survival and proliferation . Preclinical models show that Cox-2/PI3K-IN-1 reduces phosphorylated AKT (Ser473) and S6 ribosomal protein levels, indicating suppression of both pathways .
Synergistic Effects in PIK3CA-Mutant Cancers
In breast cancer patient-derived xenografts (PDXs), COX-2 inhibitors like celecoxib exhibit efficacy only in PIK3CA-mutant tumors, suggesting that PI3K pathway activation creates dependency on COX-2 signaling . Cox-2/PI3K-IN-1’s dual mechanism may preempt resistance mechanisms observed with single-target agents, such as compensatory MAPK pathway activation .
Table 2: Efficacy Comparison With Reference Compounds
Clinical Implications and Future Directions
Biomarker-Driven Therapy
The restricted efficacy of celecoxib in PIK3CA-mutant tumors underscores the need for patient stratification. Cox-2/PI3K-IN-1’s dual activity could benefit tumors with coexisting COX-2 overexpression and PI3K pathway activation, prevalent in triple-negative breast cancer (TNBC) and colorectal cancer .
Toxicity Considerations
Dual pathway inhibition often increases toxicity, as seen in phase I trials combining PI3K and MAPK inhibitors (53.9% grade ≥3 adverse events) . Cox-2/PI3K-IN-1’s optimized selectivity may improve tolerability, though cardiovascular risks associated with COX-2 inhibition warrant monitoring.
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